molecular formula C10H5FN2 B15071694 6-Fluoroisoquinoline-1-carbonitrile

6-Fluoroisoquinoline-1-carbonitrile

Cat. No.: B15071694
M. Wt: 172.16 g/mol
InChI Key: NNBWOMQUXWHJMO-UHFFFAOYSA-N
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Description

6-Fluoroisoquinoline-1-carbonitrile is a fluorinated isoquinoline derivative with the molecular formula C10H5FN2. This compound is part of a broader class of fluorinated heterocycles, which are known for their unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoroisoquinoline-1-carbonitrile typically involves the introduction of a fluorine atom onto the isoquinoline ring. One common method is the direct fluorination of isoquinoline precursors using electrophilic fluorinating agents. Another approach involves the cyclization of pre-fluorinated benzene ring precursors to form the isoquinoline framework .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

Chemical Reactions Analysis

Types of Reactions

6-Fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoroisoquinoline-1-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to therapeutic effects. The fluorine atom enhances the compound’s binding affinity and selectivity for its targets, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoroisoquinoline-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C10H5FN2

Molecular Weight

172.16 g/mol

IUPAC Name

6-fluoroisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H5FN2/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12/h1-5H

InChI Key

NNBWOMQUXWHJMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C#N)C=C1F

Origin of Product

United States

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